3-氨基-2-甲基-5-硝基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methyl 3-amino-2-methyl-5-nitrobenzoate and related compounds involves various chemical reactions, highlighting the versatility and complexity of organic synthesis techniques. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a closely related compound, showcases a simple Fischer esterification reaction. This process, designed as an educational experiment, illustrates the synthesis as a one-pot reaction with a notable yield after purification (Kam, Levonis, & Schweiker, 2020). Another method details the synthesis of 5-methyl-2-nitrobenzoic acid from methyl 3-methylbenzoate, emphasizing the importance of selectivity and green chemistry principles in the nitration process (Mei, Yao, Yu, & Yao, 2018).

Molecular Structure Analysis

Research on compounds similar to methyl 3-amino-2-methyl-5-nitrobenzoate demonstrates the intricate hydrogen bonding and molecular interactions that define their structures. For instance, studies on isomeric molecules reveal complex sheets and chains of edge-fused rings, underpinned by a mixture of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating the role of molecular geometry in dictating the physical and chemical behavior of these compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Methyl 3-amino-2-methyl-5-nitrobenzoate undergoes various chemical reactions, showcasing its reactivity and the impact on its physical and chemical properties. The compound's structure enables interactions through hydrogen bonding, influencing its synthesis routes and the formation of different molecular complexes. These reactions not only illustrate the compound's reactivity but also highlight the potential for creating diverse derivatives with unique properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Physical Properties Analysis

The physical properties of methyl 3-amino-2-methyl-5-nitrobenzoate, such as its crystalline structure, are crucial for understanding its behavior in different environments and applications. The crystal structure analysis provides insights into the compound's stability, solubility, and reactivity, which are essential for its use in synthesis and other chemical processes (Mrozek & Głowiak, 2004).

Chemical Properties Analysis

The chemical properties of methyl 3-amino-2-methyl-5-nitrobenzoate reflect its potential for further chemical transformations and its role in the synthesis of more complex molecules. Studies on related compounds demonstrate the importance of nitro and amino groups in mediating chemical reactions, such as nitration, reduction, and condensation, which are pivotal for creating a wide range of organic molecules with diverse functionalities (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

科学研究应用

陈艺芬、李爱霞、解亚飞(2010)讨论了相关化合物在杀虫剂氯虫苯甲酰胺的合成中的应用,表明在农业化学中的应用 (陈、李和解,2010)。

J. Portilla 等人(2007)探讨了类似硝基苯甲酸酯的结构性质,突出了其在材料科学和晶体学中的潜力 (Portilla、Mata、Cobo、Low 和 Glidewell,2007)。

J. Portilla 等人(2007)的另一项研究进一步研究了相关化合物的氢键结构,这与分子相互作用和晶体工程的研究有关 (Portilla、Mata、Nogueras、Cobo、Low 和 Glidewell,2007)。

Caleb M Kam 等人(2020)展示了一个合成实验用于教育环境,展示了其作为有机化学教学工具的用途 (Kam、Levonis 和 Schweiker,2020)。

梅文义等人(2018)开发了一种合成相关硝基苯甲酸的新型环保工艺,这在绿色化学和可持续制造工艺中可能具有重要意义 (梅、姚、余和姚,2018)。

肖和英(2007)从相关化合物合成了药物中间体,表明在药物开发中的应用 (肖,2007)。

郑建宏(2012)合成了 2-氨基-3-甲基苯甲酸,表明在合成有机化学和药物中的潜在应用 (建宏,2012)。

王农和施琦(2011)研究了相关化合物与银(I)配合物的合成和表征,指出了在配位化学和材料科学中的应用 (王和施,2011)。

李军(2008)改进了相关化合物的合成方法,显示了在工业化学和工艺优化中的相关性 (李军,2008)。

作用机制

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the nitro group and the amino group present in its structure .

Biochemical Pathways

It’s known that nitrobenzoates can participate in various chemical reactions, suggesting that this compound may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility and stability suggest that it may have good bioavailability .

Result of Action

Given its chemical structure, it is plausible that it may exert its effects through the modulation of various biochemical processes .

属性

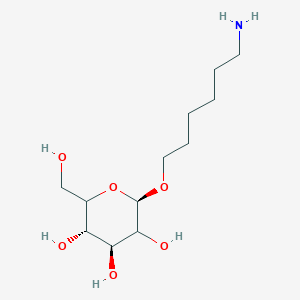

IUPAC Name |

methyl 3-amino-2-methyl-5-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLLYARQPPIGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-2-methyl-5-nitrobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

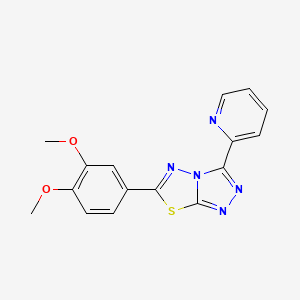

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

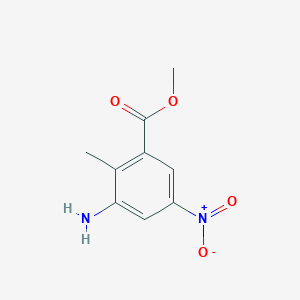

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)